molecular formula C14H11FO3 B6398856 2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261927-24-5

2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6398856
CAS RN: 1261927-24-5
M. Wt: 246.23 g/mol
InChI Key: QNRWNBUHHSHVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid, 95% (FHMBA) is a synthetic organic compound that has been studied for its potential applications in various scientific and industrial contexts. FHMBA is an intermediate product of many chemical syntheses and has been used as a starting material in the synthesis of various pharmaceuticals and other compounds. FHMBA is also known as methyl 2-fluoro-5-hydroxyphenylbenzoate or 2-fluoro-5-hydroxybenzeneacetic acid methyl ester.

Scientific Research Applications

FHMBA has been studied for its potential applications in various scientific and industrial contexts. In particular, it has been investigated for its use as a starting material in the synthesis of various pharmaceuticals and other compounds. For example, it has been used as a starting material in the synthesis of the anti-inflammatory drug celecoxib. Additionally, FHMBA has been used as a starting material in the synthesis of the anti-cancer drug paclitaxel.

Mechanism of Action

FHMBA is an intermediate product of many chemical syntheses and has been studied for its potential applications in various scientific and industrial contexts. FHMBA has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory compounds. Specifically, FHMBA has been shown to inhibit the COX-2 isoform of the enzyme, which is responsible for the production of prostaglandins and other inflammatory compounds. In addition, FHMBA has been found to inhibit the enzyme prostaglandin E2 synthase, which is involved in the production of prostaglandin E2.
Biochemical and Physiological Effects
FHMBA has been studied for its potential applications in various scientific and industrial contexts. In particular, it has been investigated for its use as a starting material in the synthesis of various pharmaceuticals and other compounds. FHMBA has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory compounds, such as prostaglandins, and to inhibit the growth of cancer cells. Additionally, FHMBA has been found to have antioxidant and anti-allergic effects.

Advantages and Limitations for Lab Experiments

FHMBA has several advantages and limitations for use in laboratory experiments. On the one hand, it is relatively easy to synthesize and is relatively stable, making it well-suited for use in laboratory experiments. Additionally, FHMBA has been found to have anti-inflammatory and anti-cancer effects, which may be beneficial in certain experiments. On the other hand, FHMBA can be toxic if ingested, and its effects on humans are not yet fully understood. Additionally, FHMBA is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.

Future Directions

FHMBA has potential applications in various scientific and industrial contexts. In the future, it may be used in the synthesis of various pharmaceuticals and other compounds. Additionally, further research may be conducted to better understand the biochemical and physiological effects of FHMBA and its potential uses in the treatment of various diseases. Additionally, further research may be conducted to better understand the toxicity of FHMBA and its potential uses in the laboratory environment. Finally, further research may be conducted to develop more cost-effective methods for the synthesis of FHMBA.

Synthesis Methods

FHMBA can be synthesized by a variety of methods. One method involves the reaction of 3-fluoro-5-hydroxybenzaldehyde and methyl benzoate in the presence of a suitable catalyst, such as a Lewis acid. This reaction proceeds in two steps: first, the aldehyde reacts with the methyl ester to form an intermediate, which then undergoes a condensation reaction to produce FHMBA. Another method involves the reaction of 3-fluoro-5-hydroxybenzaldehyde and methyl benzoate in the presence of a base, such as sodium hydroxide. This reaction also proceeds in two steps: first, the aldehyde reacts with the methyl ester to form an intermediate, which then undergoes a condensation reaction to produce FHMBA.

properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRWNBUHHSHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689377
Record name 3'-Fluoro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-24-5
Record name 3'-Fluoro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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